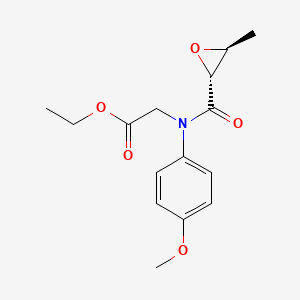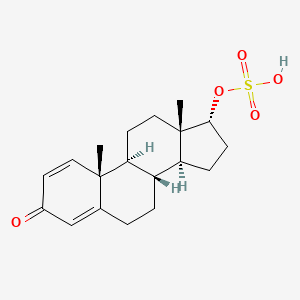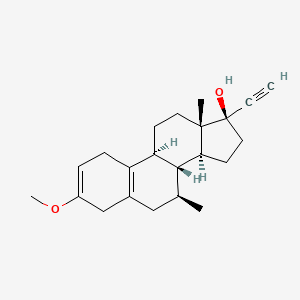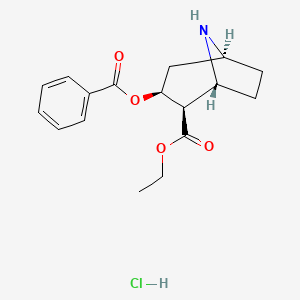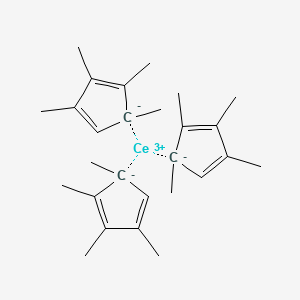
Tris(Tetramethylcyclopentadienyl)cerium(III)
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)cerium(III): is an organometallic compound with the chemical formula C27H39Ce. It consists of a cerium(III) ion coordinated to three tetramethylcyclopentadienyl ligands. This compound is part of the larger family of metallocenes, which are characterized by their sandwich-like structure where a metal ion is "sandwiched" between two cyclopentadienyl rings.
Synthetic Routes and Reaction Conditions:
Synthesis: Tris(tetramethylcyclopentadienyl)cerium(III) can be synthesized by reacting cerium(III) chloride with tetramethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., argon) to prevent oxidation, and at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods:
Industrial Scale Synthesis: On an industrial scale, the synthesis involves similar steps but is optimized for larger batch sizes and continuous processing. The use of high-purity starting materials and stringent control of reaction conditions ensures the production of high-purity tris(tetramethylcyclopentadienyl)cerium(III).
Types of Reactions:
Oxidation: Tris(tetramethylcyclopentadienyl)cerium(III) can undergo oxidation to form cerium(IV) derivatives.
Reduction: The compound can be reduced to lower oxidation states of cerium.
Substitution Reactions: Ligand substitution reactions can occur, where one or more of the cyclopentadienyl rings are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the cyclopentadienyl ligands.
Major Products Formed:
Oxidation Products: Cerium(IV) derivatives.
Reduction Products: Lower oxidation state cerium compounds.
Substitution Products: Cerium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(tetramethylcyclopentadienyl)cerium(III) is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: The compound has been studied for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI). Medicine: Research is ongoing to explore its use in cancer therapy, where it may act as a photosensitizer in photodynamic therapy. Industry: It is used in the production of advanced materials, including ceramics and high-performance polymers.
Wirkmechanismus
Target of Action
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and the nature of the metal ion .
Biochemische Analyse
Biochemical Properties
Tris(tetramethylcyclopentadienyl)cerium(III) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with biomolecules, influencing their activity and function. For instance, Tris(tetramethylcyclopentadienyl)cerium(III) can interact with metalloproteins, potentially altering their catalytic properties and affecting biochemical pathways .
Cellular Effects
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with cell signaling molecules can alter signal transduction, impacting various cellular processes.
Molecular Mechanism
At the molecular level, Tris(tetramethylcyclopentadienyl)cerium(III) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes can lead to either inhibition or activation of their catalytic activity . Furthermore, Tris(tetramethylcyclopentadienyl)cerium(III) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(tetramethylcyclopentadienyl)cerium(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, Tris(tetramethylcyclopentadienyl)cerium(III) can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Tris(tetramethylcyclopentadienyl)cerium(III) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can influence the rate of biochemical reactions, leading to changes in metabolite concentrations . Additionally, Tris(tetramethylcyclopentadienyl)cerium(III) can affect the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of Tris(tetramethylcyclopentadienyl)cerium(III) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Tris(tetramethylcyclopentadienyl)cerium(III) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s biochemical properties and its role in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tris(tetramethylcyclopentadienyl)europium(III)
Tris(tetramethylcyclopentadienyl)gadolinium(III)
Tris(tetramethylcyclopentadienyl)terbium(III)
Uniqueness: Tris(tetramethylcyclopentadienyl)cerium(III) is unique in its ability to act as a catalyst in both organic synthesis and polymerization reactions. Its redox properties and stability make it a versatile compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOSWSTNAVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)
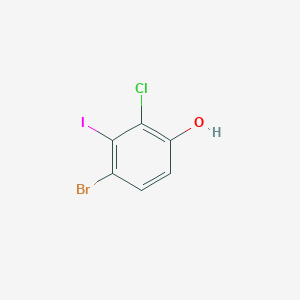
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
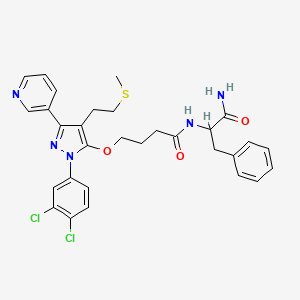
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
